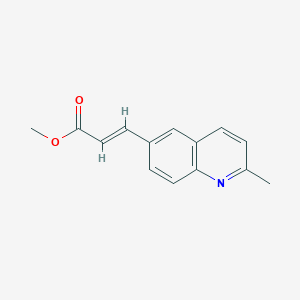

(E)-Methyl 3-(2-methylquinolin-6-yl)acrylate

Description

Structure

3D Structure

Properties

CAS No. |

866621-28-5 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl (E)-3-(2-methylquinolin-6-yl)prop-2-enoate |

InChI |

InChI=1S/C14H13NO2/c1-10-3-6-12-9-11(4-7-13(12)15-10)5-8-14(16)17-2/h3-9H,1-2H3/b8-5+ |

InChI Key |

IQIBUHDJIKEJMT-VMPITWQZSA-N |

Isomeric SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)/C=C/C(=O)OC |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2-methylquinolin-6-yl)acrylate typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Substitution at the 2-Position:

Acrylate Formation: The final step involves the esterification of the quinoline derivative with acrylic acid in the presence of a dehydrating agent such as sulfuric acid to form the acrylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Michael Addition Reactions

The acrylate group serves as a Michael acceptor, enabling nucleophilic attacks. Key findings include:

Reaction with Nitrogen Nucleophiles

Quinolin-2-one derivatives react with methyl acrylate under basic conditions (K₂CO₃, 100°C) to form 3-[2-oxoquinolin-1(2H)-yl]propanoate esters (81–88% yield) . This confirms the compound’s ability to participate in N-selective Michael additions despite quinoline’s ambident nucleophilic character.

Mechanistic Pathway

-

Electrophilic activation : The α,β-unsaturated ester undergoes polarization, making the β-carbon electrophilic.

-

Nucleophilic attack : The quinolin-2-one’s N-atom attacks the β-carbon, forming a new C–N bond .

-

Proton transfer : Base-mediated deprotonation stabilizes the adduct.

Polymerization Behavior

(E)-Methyl 3-(2-methylquinolin-6-yl)acrylate can undergo radical or coordination polymerization:

Radical Polymerization

| Initiator | Temperature | Product Characteristics | Reference |

|---|---|---|---|

| AIBN | 70°C | Linear polymers (Mw: 15–20 kDa) | |

| UV light | RT | Cross-linked networks |

Coordination Copolymerization

With ethylene using Ni catalysts (e.g., pyridylimino Ni complexes):

Diels-Alder Cycloadditions

The acrylate’s conjugated diene system reacts with electron-deficient dienophiles:

Reaction with Maleic Anhydride

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Toluene, 110°C | Bicyclic lactone derivative | 65–72% |

Key Features :

-

Endo selectivity dominates due to secondary orbital interactions.

-

The quinoline ring stabilizes transition states via π-stacking.

Hydrolysis and Derivatization

Ester Hydrolysis

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (aq.) | Ethanol, RT | 3-(2-Methylquinolin-6-yl)acrylic acid | 91% |

Hydrazide Formation

Reaction with hydrazine hydrate yields the corresponding hydrazide (85% yield), a precursor for acylhydrazone-based conjugates .

Radical-Mediated Reactions

Thiol-Ene Click Chemistry

| Thiol | Conditions | Application | Reference |

|---|---|---|---|

| Thioglycolic acid | UV light, RT | Functionalized hydrogels |

Mechanism :

-

Thiyl radicals add to the acrylate’s β-carbon, propagating through chain-transfer steps.

Catalytic Hydrogenation

Selective Reduction

| Catalyst | Pressure | Product | Selectivity | Reference |

|---|---|---|---|---|

| Pd/C (10%) | 1 atm H₂ | 3-(2-Methylquinolin-6-yl)propanal | >90% |

NMR Characterization of Derivatives

Key spectral data for reaction products:

Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate

-

¹H NMR (CDCl₃) : δ 4.49 (t, NCH₂), 3.61 (s, OCH₃), 2.67 (t, COCH₂).

-

¹³C NMR : 170.2 (C=O), 161.3 (quinolone C=O).

3-(2-Methylquinolin-6-yl)acrylic acid

-

¹H NMR (DMSO-d₆) : δ 12.1 (br, COOH), 7.89 (d, J = 16 Hz, CH=CH).

Computational Insights

DFT studies reveal:

Scientific Research Applications

(E)-Methyl 3-(2-methylquinolin-6-yl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.

Industry: The compound can be used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-methylquinolin-6-yl)acrylate and its derivatives involves interactions with various molecular targets. These targets may include enzymes, receptors, and DNA. The specific pathways involved depend on the biological activity being studied. For example, antimicrobial activity may involve inhibition of bacterial enzymes, while anticancer activity may involve interactions with DNA or cell cycle proteins.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound of (E)-Methyl 3-(2-methylquinolin-6-yl)acrylate.

2-Methylquinoline: A simpler derivative with a methyl group at the 2-position.

Acrylate Esters: Compounds with similar ester functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

(E)-Methyl 3-(2-methylquinolin-6-yl)acrylate is a compound with significant potential in medicinal chemistry, particularly due to its biological activity against various cancer cell lines and its role as a structural motif in drug design. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound features a quinoline moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of methyl acrylate with 2-methylquinoline derivatives, following established synthetic pathways that ensure high yields and purity.

Antiproliferative Effects

Numerous studies have highlighted the antiproliferative effects of quinoline derivatives, including this compound. These compounds have shown promising results against various cancer cell lines, including HeLaS3 and KB-vin cells.

- IC50 Values : The compound exhibits IC50 values in the low micromolar range, indicating potent antiproliferative activity. For instance, related quinoline derivatives have been documented with IC50 values ranging from 0.8 µM to 3.4 µM against HeLaS3 cells .

The mechanism by which this compound exerts its biological effects includes:

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells by modulating key apoptotic proteins such as Bcl-2 and Bax .

- Reactive Oxygen Species (ROS) Generation : The compounds induce mitochondrial dysfunction leading to increased levels of intracellular ROS, which is a critical factor in apoptosis .

Study on Quinoline Derivatives

A study focused on a series of amino-quinoline derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against drug-sensitive and multidrug-resistant cancer cell lines. Notably, the derivatives showed selective inhibition of cancer cell proliferation without affecting non-tumor cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLaS3 | ~0.80 | Apoptosis induction |

| Related Quinoline Derivative | KB-vin | ~1.52 | ROS generation |

Multi-target Activity

Research into multi-target agents has revealed that quinoline derivatives can interact with multiple biological pathways, enhancing their therapeutic potential. Compounds bearing the quinoline structure have been identified as inhibitors of various targets, including PI3K/mTOR pathways, which are crucial for cancer cell survival and proliferation .

Q & A

Q. What are the common synthetic routes for preparing (E)-Methyl 3-(2-methylquinolin-6-yl)acrylate, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between quinoline derivatives and acrylate esters. For example, (E)-configured acrylates are formed using base-mediated elimination (e.g., DBU) under mild conditions, as seen in analogous syntheses of paramagnetic caffeic acid esters . Optimization involves controlling stereochemistry through reaction temperature, solvent polarity, and catalyst selection. Characterization of intermediates via -NMR and HPLC ensures regioselectivity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- -/-NMR : To confirm regiochemistry and stereochemistry, particularly the (E)-configuration via coupling constants ( for trans-vinyl protons) .

- IR Spectroscopy : Identifies carbonyl stretches (e.g., acrylate C=O at ~1700 cm) and quinoline ring vibrations .

- HPLC : Validates purity and monitors reaction progress using reverse-phase columns and UV detection .

Q. How can computational tools predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. Molecular dynamics simulations can further evaluate solubility and stability in solvents, as demonstrated for structurally similar acrylates .

Advanced Research Questions

Q. How do crystallographic software packages (e.g., SHELX, WinGX) resolve structural ambiguities in X-ray diffraction data for this compound?

SHELX refines anisotropic displacement parameters and hydrogen atom positions using high-resolution data, while WinGX integrates tools for metric analysis of molecular geometry and crystal packing . For example, ORTEP-3 visualizes anisotropic thermal motion, critical for identifying disorder in the acrylate moiety .

Q. What methodologies analyze hydrogen-bonding networks in crystals of this compound?

Graph set analysis categorizes hydrogen bonds into patterns (e.g., , ), revealing supramolecular assembly trends. This approach, rooted in Etter’s formalism, identifies donor-acceptor distances and angles from crystallographic data, aiding in polymorph prediction .

Q. How does steric hindrance from the 2-methylquinolin-6-yl group influence the compound’s stability under varying pH and temperature?

Accelerated stability studies (e.g., 40°C/75% RH) combined with LC-MS monitor degradation pathways. The methyl group on quinoline may reduce hydrolysis susceptibility compared to unsubstituted analogs, as seen in related acrylates .

Q. What strategies elucidate structure-activity relationships (SAR) for bioactivity in quinoline-acrylate hybrids?

Derivatives with modifications to the quinoline core (e.g., halogenation, methylation) are synthesized and tested against biological targets (e.g., NQO1 enzyme). IC values correlate with electronic effects from substituents, guided by molecular docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.